molecular formula C8H11BO4S B2495599 4-(Ethylsulfonyl)phenylboronic acid CAS No. 352530-24-6

4-(Ethylsulfonyl)phenylboronic acid

Cat. No.: B2495599
CAS No.: 352530-24-6
M. Wt: 214.04
InChI Key: CVBNDDGEVPNUNA-UHFFFAOYSA-N
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Description

4-(Ethylsulfonyl)phenylboronic acid is an organic compound with the molecular formula C₈H₁₁BO₄S. It is a boronic acid derivative featuring an ethylsulfonyl group attached to a phenyl ring. This compound is known for its applications in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Mode of Action

The mode of action of 4-(Ethylsulfonyl)phenylboronic acid is primarily through its role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its role in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura coupling reaction can be affected by the presence of a suitable catalyst, the pH of the reaction environment, and the temperature . These factors can influence the efficacy and stability of this compound in its role as a reagent in the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylsulfonyl)phenylboronic acid typically involves the reaction of phenylboronic acid with ethylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the ethylsulfonyl group, which imparts distinct electronic properties and reactivity compared to other boronic acids. This makes it particularly useful in specific synthetic applications and research studies.

Properties

IUPAC Name

(4-ethylsulfonylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBNDDGEVPNUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956694
Record name [4-(Ethanesulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352530-24-6
Record name [4-(Ethanesulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Ethylsulphonyl)benzeneboronic acid
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